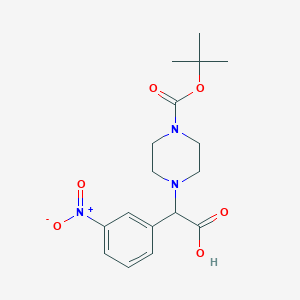

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid

Vue d'ensemble

Description

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid is a synthetic organic compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, a nitrophenyl group, and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid typically involves multiple steps:

Formation of the Boc-protected piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

Nitration of phenylacetic acid: Phenylacetic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrophenylacetic acid.

Coupling reaction: The Boc-protected piperazine is then coupled with 3-nitrophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Coupling Reactions

This compound participates in nucleophilic substitution and amide bond formation:

-

Buchwald-Hartwig cross-coupling : Reacts with aryl halides (e.g., 2-bromo-4-methylthiophenol) under Pd catalysis to form biaryl piperazine derivatives. Yields reach 95% when using iodoarenes instead of bromoarenes .

-

Peptide coupling : The carboxylic acid group undergoes activation with HOBt/EDCI to form amides with primary/secondary amines. Reported yields for neuroactive compound synthesis: 72-89% .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions:

| Condition | Time | Resulting Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 2 hr | 2-(piperazinyl)-2-(3-nitrophenyl)acetic acid | 98% | |

| HCl/dioxane (4M) | 4 hr | Same as above | 91% |

Deprotection enables further functionalization at the piperazine nitrogen.

Cyclization Reactions

The acetic acid side chain facilitates heterocycle formation:

-

Lactamization : Heating with DCC/DMAP in toluene produces a six-membered lactam (m.p. 167-169°C) via intramolecular amide bond formation .

-

Quinolone synthesis : Reacts with ethyl malonyl chloride under Dean-Stark conditions to yield 4(1H)-quinolone derivatives (EC₅₀ = 4.7 nM vs. Plasmodium berghei) .

Functional Group Transformations

Key modifications include:

-

Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the 3-nitrophenyl group to 3-aminophenyl (96% yield), enabling diazotization/Suzuki coupling .

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl ester (bp 142-144°C/0.1 mmHg), used in prodrug development .

Analytical Characterization Data

This compound's dual functionality (Boc-protected piperazine + nitrophenyl acetic acid) makes it critical for constructing kinase inhibitors , antipsychotics , and antimalarials . Recent advances in flow chemistry have improved its synthesis scalability to >200 g/batch with 94.3% purity .

Applications De Recherche Scientifique

Scientific Research Applications

- Reagent for Piperazine Synthesis 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid can be used in the synthesis of piperazine derivatives . Piperazines are a class of organic compounds with a broad range of applications in medicinal chemistry, materials science, and other fields .

- Research and Development The primary identified use for this compound is within research and development settings . ChemicalBook indicates it is strictly for R&D purposes and not for medicinal, household, or other uses .

Synthesis of Piperazine Derivatives

Piperazine-containing molecules have demonstrated biological activity, which makes them valuable targets in drug discovery and design . For instance, piperazine-substituted quinolones have shown promise as antimalarial agents . These compounds can be synthesized with a methylene unit between the quinolone core and the piperazine . The use of this compound as a building block could facilitate the creation of novel piperazine derivatives with potential therapeutic applications .

Usage and Safety Information

This compound is intended for laboratory use by trained professionals. When handling this chemical, it is crucial to follow standard safety protocols to prevent potential hazards .

- Ventilation: Ensure the handling area is well-ventilated.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles with side-shields.

- Avoid Contact: Prevent contact with skin and eyes, and avoid breathing mist, gas, or vapors.

- Hygiene: Wash and dry hands thoroughly after handling.

- Fire Safety: Remove all sources of ignition and use non-sparking tools.

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.

- Inhalation: Move the victim to fresh air; if breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

- Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.

- Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a doctor or a Poison Control Center.

Handling and Disposal

- Spillage: Prevent further spillage or leakage if it is safe. Do not allow the chemical to enter drains, and avoid discharge into the environment. Collect the spilled material, arrange disposal, and keep the chemical in suitable and closed containers .

- Disposal: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Avoid contaminating water, foodstuffs, feed, or seed during storage or disposal, and do not discharge into sewer systems .

Regulatory Information

Mécanisme D'action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid: Similar structure but with the nitro group in the para position.

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group in the ortho position.

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can affect the compound’s interactions with biological targets and its overall chemical behavior.

Activité Biologique

2-(4-Boc-piperazinyl)-2-(3-nitrophenyl)acetic acid (CAS 885274-17-9) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound includes a piperazine ring protected by a t-butoxycarbonyl (Boc) group and a nitrophenyl moiety, which contribute to its biological activity. The molecular formula is C₁₇H₂₃N₃O₆, with a molecular weight of 365.39 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially influencing pathways related to enzyme inhibition, antimicrobial effects, and receptor modulation .

Key Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial for therapeutic interventions in various diseases.

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

- Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, indicating potential applications in neurological disorders.

The mechanism of action for this compound is believed to involve:

- Binding Affinity : The compound's ability to bind to specific biological targets is influenced by its structural components, particularly the nitrophenyl group which can undergo reduction to form reactive intermediates.

- Modulation of Biological Pathways : By interacting with enzymes or receptors, the compound may modulate various signaling pathways essential for cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance, it exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

-

Structure-Activity Relationship (SAR) : A comparative analysis with similar compounds revealed that the presence of the Boc group and nitrophenyl moiety enhances the biological activity. For example:

- Comparison with Related Compounds :

Compound Name Structural Features Biological Activity 2-(4-Boc-piperazinyl)-2-phenylacetic acid Lacks nitro substituent Reduced activity 2-(4-Boc-piperidinyl)-2-(3-nitrophenyl)acetic acid Different ring structure Varying pharmacological properties 4-(t-butoxycarbonyl)piperazine Only piperazine moiety No acetic or phenolic components

- Comparison with Related Compounds :

- Potential Applications in Drug Development : Given its unique properties, this compound may serve as a lead molecule for developing new drugs targeting central nervous system disorders or bacterial infections. Its ability to enhance solubility and bioavailability makes it particularly valuable in pharmaceutical formulations.

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-9-7-18(8-10-19)14(15(21)22)12-5-4-6-13(11-12)20(24)25/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYKVACQPIQWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376105 | |

| Record name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-17-9 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(3-nitrophenyl)-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.